3-Fluoro-2-hydroxypropane-1-sulfonyl chloride
Description
Properties
IUPAC Name |
3-fluoro-2-hydroxypropane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClFO3S/c4-9(7,8)2-3(6)1-5/h3,6H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOYVIPXHPLDIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS(=O)(=O)Cl)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClFO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-hydroxypropane-1-sulfonyl chloride typically involves the reaction of 3-Fluoro-2-hydroxypropane with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:
3-Fluoro-2-hydroxypropane+Thionyl chloride→3-Fluoro-2-hydroxypropane-1-sulfonyl chloride+Hydrogen chloride+Sulfur dioxide
The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-hydroxypropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Conditions: Room temperature to moderate heating, depending on the reactivity of the nucleophile.
Major Products:
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Ester Derivatives: Formed by reaction with alcohols
Sulfonothioate Derivatives: Formed by reaction with thiols.
Scientific Research Applications
Chemistry: 3-Fluoro-2-hydroxypropane-1-sulfonyl chloride is used as a reagent in organic synthesis to introduce sulfonyl chloride functionality into molecules. It is also used in the preparation of various fluorinated compounds.
Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and peptides by introducing sulfonyl chloride groups, which can then be further derivatized. It is also used in the synthesis of potential pharmaceutical agents.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-hydroxypropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Sulfonyl Chlorides and Related Compounds
*Calculated molecular weight based on formula.
Key Observations:
Functional Group Diversity :
- Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) lacks hydroxyl groups but features a strong electron-withdrawing trifluoromethyl group, enhancing its reactivity in sulfonylation reactions .
- The benzene-ring-containing analogs (e.g., ) exhibit higher molecular weights and aromatic stabilization, which may reduce volatility compared to aliphatic sulfonyl chlorides.
Fluorine substitution at position 3 likely enhances electrophilicity of the sulfonyl chloride group due to its electron-withdrawing effect, similar to the -CF₃ group in .
Safety and Handling :
- Sulfonyl chlorides generally require careful handling due to their reactivity with water and nucleophiles. For example, trifluoromethanesulfonyl chloride is stored under inert conditions to prevent hydrolysis .
- Halogenated propanes like 3-Chloro-1,1,1-trifluoropropane () are regulated for R&D use only, highlighting shared safety concerns with halogenated sulfonyl chlorides.
Biological Activity
3-Fluoro-2-hydroxypropane-1-sulfonyl chloride (CAS No. 2225136-07-0) is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
This compound is characterized by its sulfonyl chloride functional group, which is known for its reactivity in various chemical transformations. The presence of a fluorine atom enhances its electrophilic properties, making it suitable for further derivatization and potential bioactivity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Sulfonyl chlorides can act as inhibitors for various enzymes by forming covalent bonds with nucleophilic residues in the active site, thereby blocking substrate access.
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to neurotransmission or inflammation.
- Prodrug Potential : There is evidence suggesting that sulfonyl chlorides can serve as prodrugs, releasing active pharmacological agents upon metabolic conversion.
Biological Activity Data
A summary of the biological activities reported for this compound is presented in the table below:
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits carbonic anhydrase | |
| Antimicrobial | Exhibits antibacterial properties | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Study 1: Enzyme Inhibition
In a study examining the inhibitory effects on carbonic anhydrase, this compound demonstrated significant inhibition with an IC50 value indicating potent activity. This suggests potential applications in treating conditions where carbonic anhydrase plays a critical role, such as glaucoma and certain metabolic disorders.
Case Study 2: Antimicrobial Activity
Research published in Molecules highlighted the antimicrobial properties of sulfonyl chlorides, including this compound. The compound showed effectiveness against both Gram-positive and Gram-negative bacteria, indicating its utility in developing new antibiotics.
Case Study 3: Anticancer Properties
In vitro studies on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This finding positions the compound as a candidate for further investigation in cancer therapy.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing 3-fluoro-2-hydroxypropane-1-sulfonyl chloride, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves sulfonation and fluorination steps. For example, chlorosulfonation of a hydroxypropane precursor followed by selective fluorination using agents like SF₄ or DAST (diethylaminosulfur trifluoride) can yield the target compound . Purity validation requires a combination of techniques:
- NMR Spectroscopy : Analyze ¹H/¹⁹F NMR to confirm the presence of fluorine and sulfonyl chloride groups.
- Mass Spectrometry : Use high-resolution MS (e.g., ESI-TOF) to verify molecular mass and fragmentation patterns .
- HPLC : Employ reverse-phase chromatography with UV detection to quantify impurities (e.g., residual starting materials or hydrolysis products) .
Q. How does the presence of fluorine influence the compound’s reactivity compared to non-fluorinated sulfonyl chlorides?
- Methodological Answer : Fluorine’s electronegativity enhances the electrophilicity of the sulfonyl chloride group, accelerating nucleophilic substitution reactions (e.g., with amines or alcohols). Comparative kinetic studies using fluorinated vs. non-fluorinated analogs can quantify this effect. For example:
- Kinetic Assays : Monitor reaction rates with a model nucleophile (e.g., aniline) in polar aprotic solvents (e.g., DMF) via UV-Vis or LC-MS .
- Computational Modeling : Use DFT calculations to compare activation energies for sulfonamide bond formation .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported stability data for this compound under varying pH conditions?
- Methodological Answer : Stability discrepancies often arise from hydrolysis kinetics. Design a systematic study:
- pH-Dependent Stability Assays : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Quantify degradation products (e.g., sulfonic acid derivatives) via ¹⁹F NMR or ion chromatography .
- Isotopic Labeling : Use deuterated water (D₂O) to track hydrolysis pathways and distinguish acid-catalyzed vs. base-catalyzed mechanisms .
- Controlled Humidity Studies : Evaluate moisture sensitivity using Karl Fischer titration to correlate water content with decomposition rates .
Q. How can researchers design fluorinated analogs to study structure-activity relationships (SAR) in sulfonyl chloride-mediated reactions?
- Methodological Answer :
- Analog Synthesis : Introduce fluorine at alternative positions (e.g., 1-fluoro or 3-fluoro isomers) or vary chain length (e.g., C4 vs. C8 perfluoroalkyl groups) using modular fluorination protocols .
- SAR Profiling : Test analogs in model reactions (e.g., coupling with heterocyclic amines). Measure yields, selectivity, and byproduct formation via GC-MS or HPLC .
- Thermodynamic Analysis : Compare thermodynamic parameters (ΔH‡, ΔS‡) of fluorinated vs. non-fluorinated derivatives using Eyring plots derived from variable-temperature kinetics .
Q. What mechanistic insights explain the compound’s role in synthesizing biologically active sulfonamides?
- Methodological Answer : The sulfonyl chloride group acts as a reactive handle for forming sulfonamide bonds with amines. Advanced studies include:
- Trapping Intermediates : Use stopped-flow NMR to detect transient intermediates (e.g., sulfonyl fluorides) during amine coupling .
- Biological Assays : Synthesize sulfonamide derivatives and screen for bioactivity (e.g., enzyme inhibition). For example, test inhibition of carbonic anhydrase isoforms using fluorescence-based assays .
- Crystallography : Solve X-ray structures of sulfonamide-enzyme complexes to map binding interactions influenced by fluorine substitution .
Data Analysis and Interpretation
Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Screening : Use shake-flask method with HPLC quantification to measure solubility in solvents like DCM, THF, and acetonitrile.
- Hansen Solubility Parameters : Calculate HSP values to correlate solubility with solvent polarity, hydrogen bonding, and dispersion forces .
- Molecular Dynamics (MD) Simulations : Model solvent-solute interactions to explain anomalies (e.g., poor solubility in DMSO despite high polarity) .
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthetic yields?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, reagent stoichiometry) affecting yield .
- Multivariate Analysis : Apply PCA or PLS regression to correlate process variables with yield data from ≥10 batches .
- Control Charts : Implement statistical process control (SPC) to monitor yield trends and flag deviations exceeding ±3σ limits .
Ethical and Safety Considerations
Q. What safety protocols are essential when handling this compound due to its reactivity and potential toxicity?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fluoropolymer-coated lab coats to prevent skin/eye contact .
- Ventilation : Perform reactions in a fume hood with scrubbers to neutralize released HCl or SO₂ gases .
- Waste Management : Quench residual sulfonyl chloride with aqueous NaHCO₃ before disposal to avoid uncontrolled hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
